molecular formula C13H16Cl2N2O B2958243 2,3-dichloro-N-cyclopentyl-N-ethylpyridine-4-carboxamide CAS No. 2094851-83-7

2,3-dichloro-N-cyclopentyl-N-ethylpyridine-4-carboxamide

Cat. No.: B2958243
CAS No.: 2094851-83-7
M. Wt: 287.18
InChI Key: HEJLOVCWPFXWQN-UHFFFAOYSA-N
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Description

2,3-dichloro-N-cyclopentyl-N-ethylpyridine-4-carboxamide is a chemical compound with the molecular formula C13H17Cl2N2O It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 3 positions, a cyclopentyl group, and an ethyl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-cyclopentyl-N-ethylpyridine-4-carboxamide typically involves the following steps:

    Chlorination: The starting material, pyridine, undergoes chlorination to introduce chlorine atoms at the 2 and 3 positions.

    Amidation: The chlorinated pyridine is then reacted with cyclopentylamine and ethylamine under suitable conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-cyclopentyl-N-ethylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2,3-dichloro-N-cyclopentyl-N-ethylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-cyclopentyl-N-ethylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dichloro-N-cyclopentyl-N-methylpyridine-4-carboxamide
  • 2,3-dichloro-N-cyclopentyl-N-propylpyridine-4-carboxamide
  • 2,3-dichloro-N-cyclopentyl-N-isopropylpyridine-4-carboxamide

Uniqueness

2,3-dichloro-N-cyclopentyl-N-ethylpyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both cyclopentyl and ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2,3-dichloro-N-cyclopentyl-N-ethylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c1-2-17(9-5-3-4-6-9)13(18)10-7-8-16-12(15)11(10)14/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJLOVCWPFXWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCC1)C(=O)C2=C(C(=NC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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